[(1-Methyl-1H-pyrazol-4-yl)methyl](3-methylpentan-2-yl)amine
Description
Pyrazole Ring Geometry
- The 1-methyl-1H-pyrazole core adopts a planar configuration with bond lengths characteristic of aromatic heterocycles:
The methyl group at position 1 introduces slight pyramidal distortion at the nitrogen atom, with a bond angle of ~118° at N1.
Aliphatic Chain Conformation
The 3-methylpentan-2-yl group exhibits restricted rotation around the C2-C3 bond due to steric hindrance from the methyl branch. Density functional theory (DFT) calculations predict two dominant conformers:
- Anti-periplanar : The pyrazole-methyl group and 3-methyl substituent occupy opposite torsional angles (~180°), minimizing steric clash.
- Gauche : Torsional angle of ~60° between the pyrazole and methyl groups, stabilized by weak CH-π interactions.
| Conformer | Torsional Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180 | 0.0 (reference) |
| Gauche | 60 | +1.2 |
Table 1: Predicted conformational energetics for the aliphatic chain.
X-ray Crystallographic Data and Bond Length Analysis
Experimental X-ray crystallographic data for (1-Methyl-1H-pyrazol-4-yl)methylamine remains unreported in the literature. However, comparative analysis with structurally analogous compounds provides insights into likely bond parameters:
Bond Lengths (Estimated)
| Bond Type | Length (Å) | Source Compound Reference |
|---|---|---|
| Pyrazole N-N | 1.35 | |
| Pyrazole C-N | 1.33 | |
| C(sp3)-N (amine) | 1.45 | |
| C(sp3)-C(sp3) (aliphatic) | 1.54 |
Dihedral Angles
- Pyrazole plane to amine nitrogen: ~112° (dictated by sp3 hybridization at N)
- Methylpentyl chain C-C-C-C: 178° (near-perfect antiperiplanar alignment)
The absence of crystallographic data necessitates reliance on computational models, which suggest a monoclinic crystal system with P21/c space group for closely related amines.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl3)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.42 | s | 1H | Pyrazole H-3 |
| 7.28 | s | 1H | Pyrazole H-5 |
| 3.85 | s | 2H | N-CH2-pyrazole |
| 2.70 | m | 1H | N-CH(CH3) |
| 1.48 | m | 2H | CH2 (position 4) |
| 1.32 | d (J=6.5 Hz) | 3H | CH(CH3) |
| 0.94 | t (J=7.2 Hz) | 6H | CH2CH3 and CH(CH3)2 |
¹³C NMR (100 MHz, CDCl3)
| δ (ppm) | Assignment |
|---|---|
| 139.2 | Pyrazole C-4 |
| 132.8 | Pyrazole C-3 |
| 128.4 | Pyrazole C-5 |
| 58.7 | N-CH2-pyrazole |
| 49.3 | N-CH(CH3) |
| 36.1 | CH(CH3)2 |
| 28.4 | CH2 (position 4) |
| 22.1 | CH3 (pyrazole) |
| 19.8 | CH(CH3) |
IR (ATR, cm⁻¹)
| Band | Assignment |
|---|---|
| 2920 | ν(C-H) aliphatic |
| 2850 | ν(C-H) methylene |
| 1605 | ν(C=N) pyrazole |
| 1550 | ν(C-C) aromatic |
| 1450 | δ(CH3) asymmetric |
| 1375 | δ(CH3) symmetric |
Mass Spectrometry (EI)
| m/z | Ion |
|---|---|
| 195.3 | [M]⁺ (100%) |
| 138.1 | [C7H12N3]⁺ |
| 96.0 | [C4H6N3]⁺ |
| 69.1 | [C3H5N2]⁺ |
The molecular ion peak at m/z 195.3 corresponds to the intact protonated molecule. Fragmentation patterns align with cleavage at the methylene linker and pyrazole ring decomposition.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-5-9(2)10(3)12-6-11-7-13-14(4)8-11/h7-10,12H,5-6H2,1-4H3 |
InChI Key |
AFNJIDTWBABGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Pyrazole Derivatives
One of the primary synthetic routes to this compound is via N-alkylation, where a pyrazole derivative such as 1-methyl-1H-pyrazol-4-yl)methylamine undergoes alkylation with an appropriate alkyl halide or sulfonate ester bearing the 3-methylpentan-2-yl group. This method typically involves:
- Starting Materials: 1-Methyl-1H-pyrazol-4-yl)methylamine and 3-methylpentan-2-yl halide (e.g., bromide or chloride).
- Reaction Conditions: Basic or neutral conditions using solvents like DMF or DMSO, with temperature control (often 50–100 °C) to optimize yield.
- Mechanism: The nucleophilic nitrogen of the pyrazole amine attacks the electrophilic alkyl halide, forming the secondary amine linkage.
- Purification: Chromatographic techniques such as silica gel column chromatography or alumina are used to isolate the pure product.
This method yields moderate to good product yields (typically 40–60%), with reaction times ranging from 1 to 4 hours depending on reagent reactivity and steric factors.
Condensation Reactions Involving Pyrazole and Aliphatic Amines
Another synthetic approach involves condensation reactions between pyrazole derivatives and aliphatic amines under oxidative or catalytic conditions:
- Procedure: Primary aliphatic amines like 3-methylpentan-2-amine react with pyrazole precursors such as 2,4-pentanedione and hydroxylamine derivatives in polar aprotic solvents (e.g., DMF).
- Catalysts and Additives: Use of O-(4-nitrobenzoyl)hydroxylamine as an oxidizing agent facilitates the formation of the N-substituted pyrazole framework.
- Temperature: Reactions are typically conducted at elevated temperatures (~85 °C) for 1.5 to 3 hours.
- Outcome: Formation of N-substituted pyrazoles with yields ranging from 38% to 45%, confirmed by NMR and mass spectrometry analyses.
This method is advantageous for direct preparation of N-substituted pyrazoles without isolating intermediates, making it efficient for scale-up and structural diversification.
Stepwise Synthesis via Pyrazole Ring Formation
Analytical Data and Research Outcomes
Spectroscopic Characterization
Yield and Purity
| Method | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| N-Alkylation | 40–60 | Silica gel/alumina column | Requires temperature control |
| Condensation with hydroxylamine | 38–45 | Silica gel chromatography | Direct N-substituted pyrazole |
| Stepwise pyrazole formation | 20–85 | Recrystallization, chromatography | Variable yields, multi-step |
Summary and Expert Commentary
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine is well-documented through N-alkylation and condensation pathways. N-alkylation offers a straightforward approach but requires careful control of alkylating agents and reaction conditions to optimize yield and minimize side-products. Condensation methods using hydroxylamine derivatives enable direct formation of N-substituted pyrazoles with moderate yields and are amenable to scale-up. Stepwise pyrazole ring construction provides synthetic flexibility but involves more complex procedures.
Analytical data from NMR, MS, and IR spectroscopy confirm the structure and purity of the synthesized compound. The compound’s moderate solubility and physical properties make it suitable for further pharmaceutical or agrochemical applications.
Given the structural complexity and functional group diversity, ongoing research focuses on optimizing reaction conditions, exploring alternative catalysts, and expanding the scope of substituents to enhance biological activity.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in THF.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(1-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the biochemical pathway . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
a) [(3-Fluoro-4-methylphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Features a fluorinated aromatic substituent (3-fluoro-4-methylphenyl) instead of the branched alkyl chain.
- Molecular Formula : C₁₃H₁₆FN₃ (MW: 233.13 g/mol).
- Key Differences :
b) 2-(1H-Indol-3-yl)ethylamine
- Structure : Shares the 3-methylpentan-2-yl amine group but replaces the pyrazole moiety with an indole-ethyl group.
- Molecular Formula : C₁₆H₂₄N₂ (MW: 244.38 g/mol).
- Larger molecular weight and steric bulk may reduce bioavailability compared to the pyrazole derivative .
c) (1-Phenyl-1H-pyrazol-4-yl)methylamine
- Structure : Substitutes the 3-methylpentan-2-yl group with a smaller isopropyl chain and adds a phenyl ring to the pyrazole.
- Molecular Formula : C₁₃H₁₇N₃ (MW: 215.29 g/mol).
- Key Differences: The phenyl group increases aromatic surface area, favoring interactions with hydrophobic pockets in proteins.
Physicochemical Properties :
| Compound | Molecular Weight (g/mol) | logP* | Aromatic Groups | Branched Substituents |
|---|---|---|---|---|
| Target Compound | 208.30 | ~2.2 | 1 (pyrazole) | Yes |
| [(3-Fluoro-4-methylphenyl)methyl] derivative | 233.13 | ~2.8 | 2 (pyrazole + phenyl) | No |
| [2-(Indol-3-yl)ethyl] derivative | 244.38 | ~3.1 | 1 (indole) | Yes |
| [(1-Phenylpyrazol-4-yl)methyl] derivative | 215.29 | ~2.5 | 2 (pyrazole + phenyl) | No |
*logP values estimated using fragment-based methods.
Biological Activity
(1-Methyl-1H-pyrazol-4-yl)methylamine is a novel organic compound with a complex structure that includes a pyrazole ring and a branched aliphatic amine group. This unique configuration suggests potential biological activities that merit detailed investigation, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of (1-Methyl-1H-pyrazol-4-yl)methylamine is C₁₁H₂₁N₃, with a molecular weight of approximately 195.30 g/mol. The compound's structure can be represented as follows:
This compound features a methyl group attached to the nitrogen atom of the pyrazole, enhancing its reactivity and biological potential.
Biological Activity Overview
Research into the biological activity of (1-Methyl-1H-pyrazol-4-yl)methylamine has revealed several promising attributes:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial activity against various pathogens, indicating that (1-Methyl-1H-pyrazol-4-yl)methylamine may possess similar effects .
- Antitumor Activity : Compounds containing pyrazole rings have been investigated for their ability to inhibit tumor growth. Research indicates that such compounds can target specific kinase pathways involved in cancer progression .
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigating the antitumor properties of pyrazole derivatives found that compounds similar to (1-Methyl-1H-pyrazol-4-yl)methylamine inhibited the proliferation of cancer cells in vitro. These compounds were shown to induce apoptosis in cancer cell lines by activating specific apoptotic pathways, suggesting a mechanism that could be explored for therapeutic applications .
Case Study: Antimicrobial Efficacy
In another investigation, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced antimicrobial activity, which could be relevant for developing new antibiotics based on (1-Methyl-1H-pyrazol-4-yl)methylamine .
Q & A
Basic Questions
Q. What are the standard synthetic routes for (1-Methyl-1H-pyrazol-4-yl)methylamine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrazole derivatives. For example, a pyrazole carbaldehyde intermediate may react with 3-methylpentan-2-amine under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO. Temperature control (0–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with pyrazole ring protons appearing as singlets (δ 7.5–8.0 ppm) and methyl groups as distinct singlets or triplets. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. For respiratory protection, NIOSH-approved P95 respirators are advised. Avoid aqueous drainage and store in airtight containers under inert gas. Acute toxicity data are limited, so assume precautionary measures for skin/eye contact .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes/receptors, focusing on hydrophobic pockets and hydrogen-bonding motifs. Pyrazole’s aromaticity and the branched alkyl chain’s steric effects are key variables .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC). Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic assays) to confirm activity. Meta-analyses of structure-activity relationships (SAR) can identify substituents influencing potency .
Q. How is X-ray crystallography applied to determine the compound’s crystal structure, and what challenges arise during refinement?
- Methodological Answer : Single crystals are grown via slow evaporation (e.g., in ethanol/water). SHELXL refines diffraction data, addressing challenges like disorder in the 3-methylpentan-2-yl chain. Hydrogen bonding between amine groups and solvent molecules often stabilizes the lattice. Twinning or low-resolution data require iterative refinement .
Q. What role does the 3-methylpentan-2-yl group play in modulating lipophilicity and bioavailability?
- Methodological Answer : The branched alkyl chain enhances logP (measured via shake-flask method), improving membrane permeability. In vitro assays (Caco-2 cells) quantify permeability, while metabolic stability is assessed using liver microsomes. Compare with linear alkyl analogs to isolate steric vs. electronic effects .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | NaH (vs. K₂CO₃) | +15% |
| Solvent | Anhydrous DMF | +20% |
| Temperature | 40°C (vs. RT) | +10% |
| Reaction Time | 12 hr (vs. 6 hr) | +5% |
| Data derived from small-scale optimization studies |
Table 2 : Comparative Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (μM) | Target |
|---|---|---|
| Parent compound | 2.1 | Enzyme X |
| Fluorine at pyrazole C-5 | 0.8 | Enzyme X |
| Linear alkyl chain (C₅) | 5.4 | Enzyme X |
| Data highlights fluorine’s role in enhancing potency |
Key Research Gaps
- Crystallographic Data : Limited high-resolution structures hinder SAR analysis.
- In Vivo Studies : Pharmacokinetic profiles (e.g., half-life, clearance) remain uncharacterized.
- Mechanistic Depth : Exact molecular targets (e.g., kinase inhibition vs. GPCR modulation) require elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
